molecular formula C12H14O3 B1631038 3-(4-Propoxyphenyl)acrylic acid CAS No. 151539-67-2

3-(4-Propoxyphenyl)acrylic acid

Cat. No. B1631038
M. Wt: 206.24 g/mol
InChI Key: WTYNDSOJMSGRQV-VMPITWQZSA-N
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Description

“3-(4-Propoxyphenyl)acrylic acid” is an organic compound with the CAS Number: 69033-81-4 . It has a molecular weight of 206.24 and its IUPAC name is 3-(4-propoxyphenyl)acrylic acid . This compound is a carboxylic acid derivative and can be used as a fragrance .


Synthesis Analysis

The synthesis of “3-(4-Propoxyphenyl)acrylic acid” can be achieved through a multi-step reaction . The first step involves the use of pyridine and piperidine under reflux conditions . The second step involves the use of potassium hydroxide in methanol, also under reflux conditions .


Molecular Structure Analysis

The molecular formula of “3-(4-Propoxyphenyl)acrylic acid” is C12H14O3 . The InChI code for this compound is 1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The melting point of “3-(4-Propoxyphenyl)acrylic acid” is between 166.0 to 172.0 °C . The predicted boiling point is 364.8±17.0 °C . The predicted density is 1.132±0.06 g/cm3 . The pKa is predicted to be 4.60±0.10 .

Scientific Research Applications

Polymer Synthesis and Properties

  • Polythiophene Derivatives : A study on poly(3-thiophene-3-yl acrylic acid), a polythiophene derivative, explored its structure and electronic properties. Quantum chemical calculations and experiments like FTIR, 1H NMR, and UV–vis spectroscopy were used to analyze this polymer, which is soluble in polar solvents (Bertran et al., 2008).

  • Optoelectronic Properties of Dyes : Research into the molecule 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, an important dye in DSSC, used methods like RHF and DFT to study its structural, optoelectronic, and thermodynamic properties. This study highlights its potential as a nonlinear optical material (Fonkem et al., 2019).

Industrial Applications and Processes

  • Acrylic Acid Derivatives : Acrylic acid, from which 3-(4-Propoxyphenyl)acrylic acid derivatives are formed, is used extensively in the production of emulsion and solution polymers. These polymers have applications in industrial coatings and products that are resistant to chemical and environmental attack (Bauer, 2003).

  • Biochemical Applications : A study on poly(3-hydroxybutyrate-co-3-hydroxyvalerate) demonstrated its modification by graft co-polymerization with acrylic acid. The functionalized surface, assessed through various spectroscopic techniques, is suitable for biomolecule attachment, showing potential in tissue engineering (Grøndahl et al., 2005).

  • Stabilization in Industrial Processes : The use of ammonium salt of poly(acrylic acid) has been demonstrated for stabilizing aqueous BaTiO3 suspensions at various pH values. This application is critical in the context of industrial processes, like in materials research (Jean & Wang, 1998).

Sensitizers and Catalytic Applications

  • Sensitizer in Solar Cells : A study on the engineering of organic sensitizers for solar cell applications found that functionalized unsymmetrical organic sensitizers showed high efficiency in photon to current conversion. This indicates the potential of acrylic acid derivatives in solar energy applications (Kim et al., 2006).

  • Biomass to Acrylic Acid Conversion : Research on the oxidation of biomass-derived levulinic acid to produce 3-hydroxypropanoic acid, a precursor to acrylic acid, demonstrates a sustainable approach to acrylic acid production. This highlights the growing importance of environmentally friendly chemical processes (Wu et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition in Industrial Settings : Studies have examined the use of acrylic acid-diphenylamine sulphonic acid copolymer as a threshold inhibitor for sulphate and carbonate scales in cooling water systems. This research offers insights into the application of acrylic acid derivatives in reducing industrial corrosion (Shakkthivel & Vasudevan, 2006).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(E)-3-(4-propoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYNDSOJMSGRQV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Propoxyphenyl)acrylic acid

CAS RN

69033-81-4
Record name 4-Propoxycinnamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Yun, C Cheng, J Zhang, J Li, X Liu, R Xie, P Tang… - …, 2017 - thieme-connect.com
A novel and facile boric acid catalyzed direct amidation between amino-azaarene compounds and carboxylic acids has been developed. The amidation proceeded cleanly and …
Number of citations: 11 www.thieme-connect.com

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